

# A Comparative Guide to DDR1 Inhibition: Ddr1-IN-6 vs. Ponatinib

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## Compound of Interest

Compound Name: **Ddr1-IN-6**

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Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in various diseases, including cancer, fibrosis, and inflammation. As a receptor tyrosine kinase activated by collagen, DDR1 plays a pivotal role in cell adhesion, migration, proliferation, and matrix remodeling. Consequently, the development of potent and selective DDR1 inhibitors is an area of intense research. This guide provides an objective comparison of two notable DDR1 inhibitors: the selective, research-focused **Ddr1-IN-6** and the multi-targeted clinical drug, ponatinib.

## At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for **Ddr1-IN-6** and ponatinib, highlighting their distinct profiles in terms of potency and selectivity.

Parameter	Ddr1-IN-6	Ponatinib	Reference(s)
Binding Mode	Type II (DFG-out)	Type II (DFG-out)	[1][2]
Primary Target(s)	DDR1	Pan-BCR-ABL, VEGFR, FGFR, PDGFR, SRC family, KIT, RET, DDR1/2	[3]
DDR1 Biochemical Potency (IC50)	9.72 nM	~9.0 nM	[2][4]
DDR2 Biochemical Potency (IC50)	Not Reported	~9.4 nM	[2]
DDR1 Binding Affinity (K D )	Not Reported	1.3 nM	[5]
Cellular DDR1 Autophosphorylation Inhibition (IC50/EC50)	9.7 nM (IC50)	2.5 nM (EC50)	[4][5]
Kinase Selectivity	Highly Selective (based on close analog DDR1-IN-1)	Multi-targeted	[1][3]

## Mechanism of Action and Selectivity

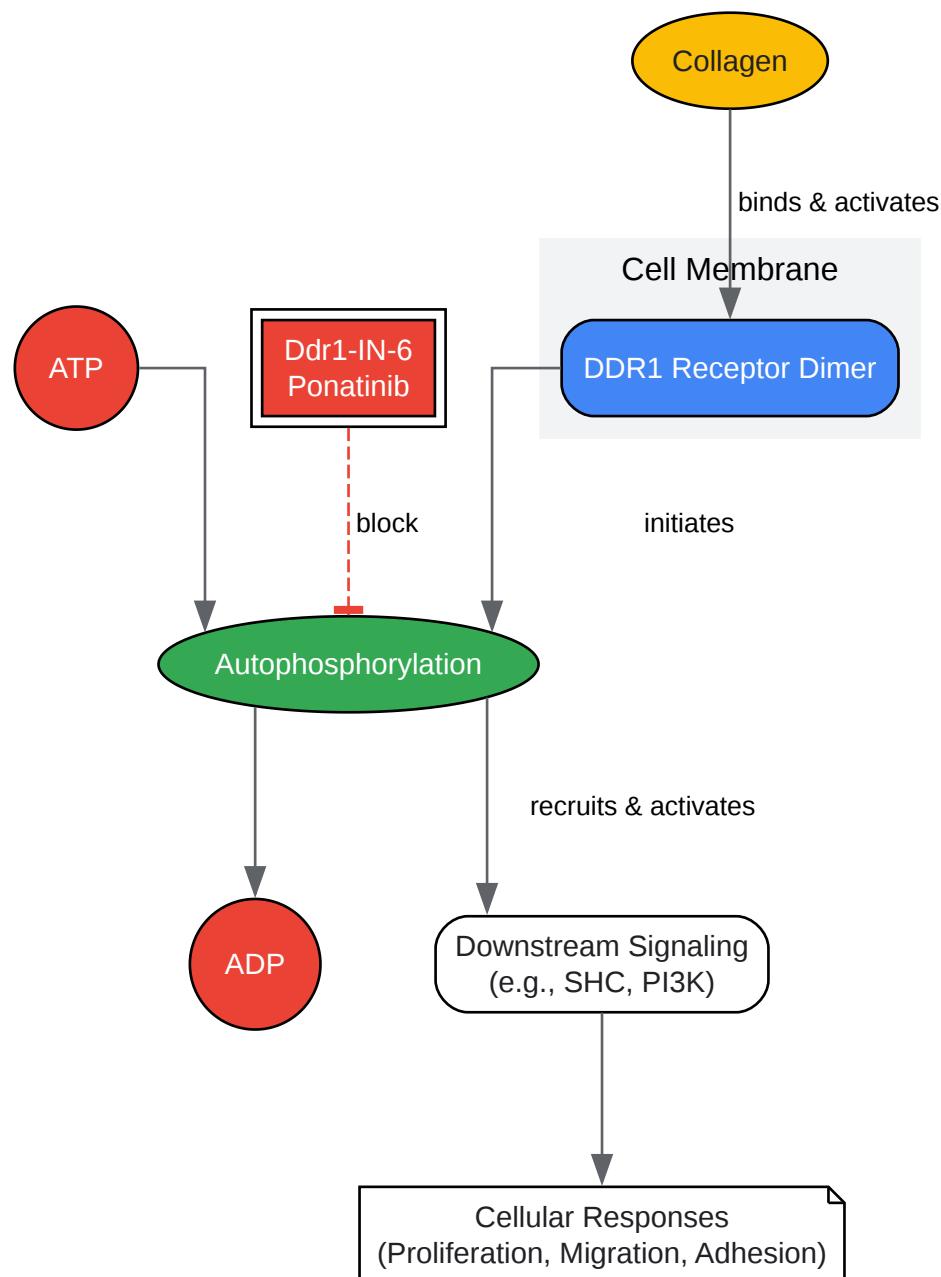
Both **Ddr1-IN-6** and ponatinib are classified as Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of the DDR1 kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped. This mode of binding targets an allosteric site in addition to the ATP-binding pocket, which can confer greater selectivity compared to Type I inhibitors that bind only to the active "DFG-in" conformation.

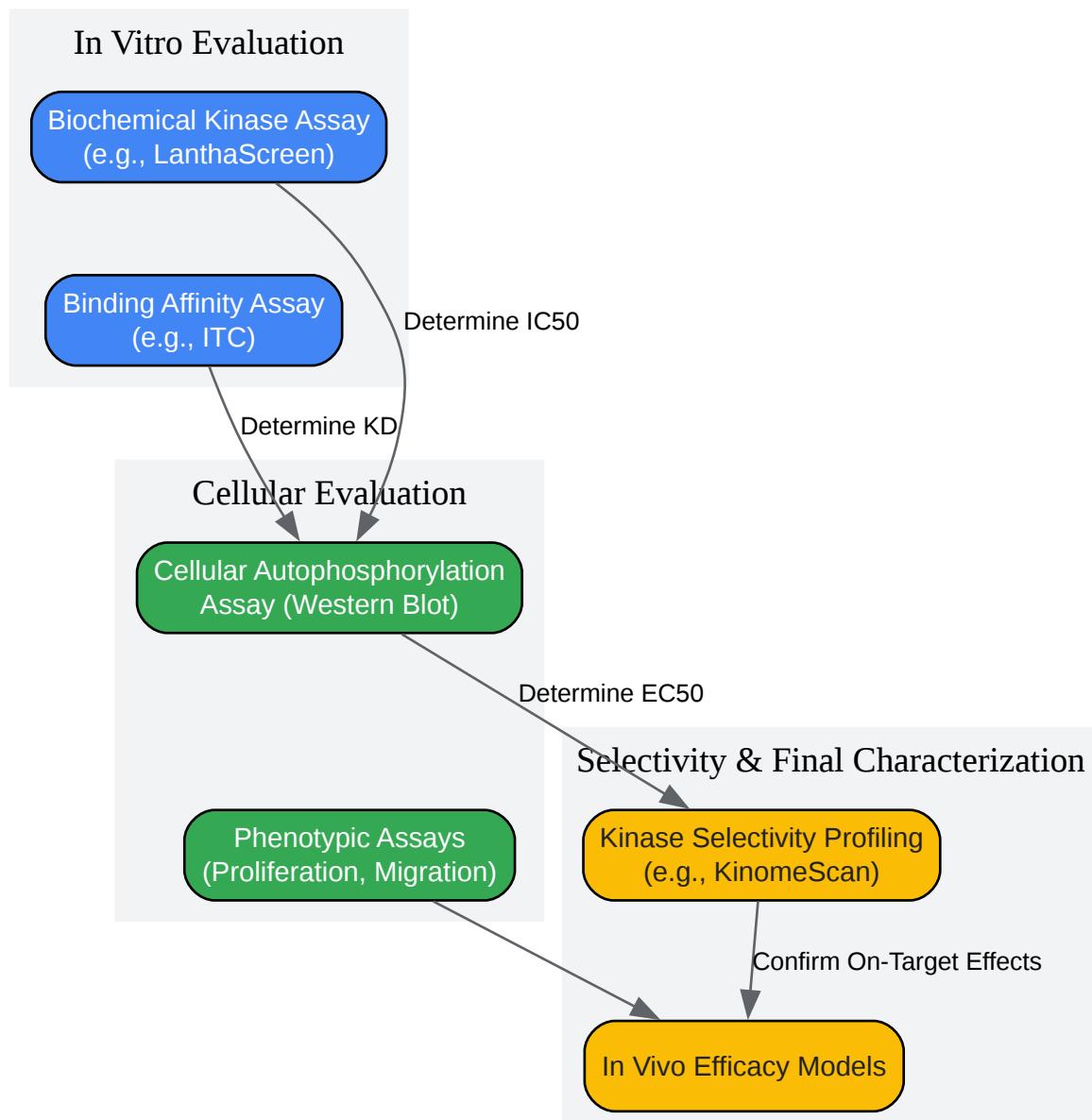
**Ddr1-IN-6:** As a member of the "DDR1-IN" series of inhibitors, **Ddr1-IN-6** is designed for high selectivity. Its close analog, DDR1-IN-1, demonstrates exceptional selectivity for DDR1 when profiled against a panel of over 450 kinases.<sup>[1]</sup> This makes **Ddr1-IN-6** an excellent tool for researchers to probe the specific biological functions of DDR1 with minimal confounding effects from off-target kinase inhibition.

Ponatinib: In contrast, ponatinib is a potent, multi-targeted kinase inhibitor.<sup>[3]</sup> It was initially developed to overcome resistance in chronic myeloid leukemia (CML) by targeting the T315I "gatekeeper" mutation in BCR-ABL.<sup>[6]</sup> Its broad activity profile includes potent inhibition of DDR1 and DDR2, but also encompasses a wide range of other kinases crucial to oncogenic signaling.<sup>[2][3]</sup> This multi-targeting can be advantageous for treating complex diseases driven by multiple signaling pathways but makes it less suitable for dissecting the specific role of DDR1 in a biological system.

## Visualizing the DDR1 Signaling Pathway

The diagram below illustrates the collagen-activated DDR1 signaling pathway and the point of intervention for both **Ddr1-IN-6** and ponatinib.





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